molecular formula C15H27NO3S B6008599 ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate

ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate

Cat. No. B6008599
M. Wt: 301.4 g/mol
InChI Key: BGBLIVGPBIFLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate, also known as TTA-390, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylates and is known to have potent anti-inflammatory and analgesic effects.

Mechanism of Action

Ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate acts by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate also inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). In addition, ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate has been shown to have potent anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a molecule that plays a key role in inflammation.

Advantages and Limitations for Lab Experiments

Ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step synthetic route. It has been extensively researched for its potential therapeutic applications and has been shown to have potent anti-inflammatory and analgesic effects. However, there are also some limitations for lab experiments. ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate has not been tested in human clinical trials, and its safety and efficacy in humans are still unknown. In addition, ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate has a short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate. One potential direction is to investigate its potential therapeutic applications in humans. This would require conducting human clinical trials to determine its safety and efficacy. Another potential direction is to investigate its potential neuroprotective effects in humans. ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease, and further research is needed to determine its potential therapeutic applications in humans. Finally, future research could focus on developing analogs of ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate with improved pharmacokinetic properties and therapeutic potential.

Synthesis Methods

Ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate can be synthesized using a multi-step synthetic route. The first step involves the reaction between 2-methoxyethylamine and 3-thiopheneacetic acid to form 2-(3-thiopheneacetyl)oxyethylamine. The second step involves the reaction between the intermediate and piperidine-4-carboxylic acid to form ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

Ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate has been extensively researched for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and analgesic effects. ethyl 4-(2-methoxyethyl)-1-(tetrahydro-3-thienyl)-4-piperidinecarboxylate has been tested in various animal models of inflammation and has been found to reduce inflammation and pain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

ethyl 4-(2-methoxyethyl)-1-(thiolan-3-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3S/c1-3-19-14(17)15(7-10-18-2)5-8-16(9-6-15)13-4-11-20-12-13/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBLIVGPBIFLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2CCSC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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